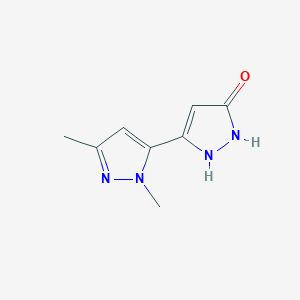

2',5'-dimethyl-1H,2'H-3,3'-bipyrazol-5-ol

Description

Contextualizing Bipyrazole Derivatives within Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in organic and medicinal chemistry. mdpi.comresearchgate.net Among these, pyrazole (B372694), a five-membered aromatic ring with two adjacent nitrogen atoms, is a prominent scaffold. mdpi.com Its derivatives are known to exhibit a wide array of biological activities and have found application in numerous commercial drugs. researchgate.net Bipyrazoles, which consist of two covalently linked pyrazole units, represent a more complex and versatile class of ligands. researchgate.net The linkage of the two rings (e.g., 3,3', 3,4', or 4,4') and the substitution pattern on each ring can be systematically varied, allowing for the fine-tuning of their chemical, physical, and biological properties. researchgate.net This modularity makes bipyrazoles highly attractive for applications ranging from drug design to materials science and coordination chemistry. researchgate.netresearchgate.net

Rationale for Investigating 2',5'-dimethyl-1H,2'H-3,3'-bipyrazol-5-ol within Pyrazole Scaffolds

While specific literature focusing exclusively on this compound is not extensive, the rationale for its investigation can be inferred from the well-documented importance of its structural features. The molecule can be deconstructed into key components whose individual contributions are subjects of intense study:

The 3,3'-Bipyrazole Core: This linkage provides a specific spatial arrangement of the two pyrazole rings, creating a bidentate chelate system capable of coordinating with metal ions. The resulting metal complexes are often investigated for their catalytic or photophysical properties. researchgate.netnih.gov

The Pyrazol-5-ol Moiety: This functional group is of particular interest due to its prototropic tautomerism. It can exist in equilibrium between the hydroxyl (-ol) form and a keto (-one) form (e.g., 1,2-dihydro-3H-pyrazol-3-one). mdpi.com This equilibrium is sensitive to the solvent and substitution pattern, influencing the molecule's hydrogen bonding capabilities, coordination modes, and biological interactions. mdpi.com The hydroxyl/keto group serves as a key site for binding to biological targets or metal centers.

Methyl Substituents: The presence and position of methyl groups significantly impact the molecule's properties. The N-methyl group on one ring and the C-methyl group on the other can influence solubility, steric hindrance, and the electronic properties of the pyrazole rings, thereby modulating biological activity or catalytic efficiency. researchgate.net For instance, structure-activity relationship studies on other pyrazoles have shown that such substitutions are crucial for selective binding to enzyme active sites. researchgate.net

Investigating a precisely substituted compound like this compound allows researchers to probe the synergistic effects of these features and develop a deeper understanding of structure-property relationships within the broader bipyrazole class.

Overview of Current Academic Research Trajectories Involving Bipyrazole Structures

Current research on bipyrazole structures is dynamic and multifaceted, branching into several key areas:

Synthetic Chemistry: A primary focus is the development of novel and efficient synthetic routes to access a wide diversity of bipyrazole derivatives. mdpi.comresearchgate.net This includes one-pot reactions, metal-catalyzed cross-coupling reactions, and multicomponent strategies to build libraries of compounds for screening. mdpi.com

Medicinal Chemistry and Pharmacology: Bipyrazoles are extensively explored for their therapeutic potential. Research covers a wide spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and antimalarial properties. researchgate.netnih.gov Many studies aim to develop potent and selective inhibitors of specific enzymes or receptor antagonists. researchgate.net

Coordination Chemistry and Catalysis: As versatile ligands, bipyrazoles are used to construct coordination complexes with various transition metals. nih.gov These complexes are studied for their unique structural, magnetic, and photoluminescent properties. A significant trajectory involves their application as catalysts in organic transformations, such as hydrogenation and oxidation reactions. researchgate.net

Materials Science: The unique structural and electronic properties of bipyrazoles and their metal complexes make them candidates for advanced materials. Research includes their use as corrosion inhibitors for metals, components of energetic materials, and building blocks for functional molecular cages. researchgate.net

Illustrative Research Data

To provide context for the potential characteristics of this compound, the following tables present representative data for analogous chemical structures found in the literature.

Table 1: Tautomerism in Pyrazol-ol Systems The pyrazol-5-ol ring in the target compound is expected to exist in tautomeric forms. Studies on related compounds show a clear preference for the -ol form in the solid state and in nonpolar solvents.

| Compound | Tautomeric Form (Solid State) | Dominant Tautomer (in CDCl₃) | Reference |

| 1-Phenyl-1H-pyrazol-3-ol | 1H-Pyrazol-3-ol | 1H-Pyrazol-3-ol | mdpi.com |

| 4-Bromo-3-phenylpyrazole | 3-Phenyl tautomer | 3-Phenyl tautomer | fu-berlin.de |

Note: This table illustrates the common tautomeric behavior of pyrazol-ol derivatives, which is directly relevant to the this compound structure.

Table 2: Representative Spectroscopic Data for Substituted Pyrazoles The following data from related compounds illustrate the expected chemical shifts in ¹H NMR spectroscopy for the methyl groups present in the target molecule.

| Compound Fragment | Functional Group | Typical ¹H NMR Chemical Shift (δ, ppm) | Solvent | Reference |

| 3,5-dimethyl-1H-pyrazole | C-CH₃ | 2.58 (s, 6H) | CDCl₃ | jocpr.com |

| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | Pyrazole C-CH₃ | 2.17 (s, 3H), 2.29 (s, 3H) | CDCl₃ | mdpi.com |

| 1,3-dimethyl-1H-pyrazol-5-ol | N-CH₃, C-CH₃ | 2.0 (s, 3H), 3.2 (s, 3H) | - | nih.gov |

Note: This table provides expected NMR values for methyl groups on pyrazole rings based on published data for structurally similar compounds.

Table 3: Biological Activities of Substituted Bipyrazole Derivatives Research has demonstrated a wide range of biological activities for various bipyrazole structures.

| Bipyrazole Derivative Class | Biological Activity Investigated | Key Finding | Reference |

| Amide-linked bipyrazoles | Anti-inflammatory | Methyl substitution significantly influenced COX-2 inhibition. | researchgate.net |

| 3,3'-Bipyrazoles | General Therapeutic Potential | Show potent anticancer, antitubercular, and antimicrobial activities. | researchgate.net |

| 3,4'-Bipyrazol-5'-ols | Antimicrobial | Derivatives showed activity against various bacterial and fungal strains. | shd-pub.org.rs |

Note: This table highlights the established biological potential of the bipyrazole scaffold, providing a rationale for the synthesis and testing of new derivatives like this compound.

Properties

IUPAC Name |

5-(2,5-dimethylpyrazol-3-yl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-5-3-7(12(2)11-5)6-4-8(13)10-9-6/h3-4H,1-2H3,(H2,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEJSVQQRXYJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC(=O)NN2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-33-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Strategies and Methodologies for the Preparation of 2 ,5 Dimethyl 1h,2 H 3,3 Bipyrazol 5 Ol

Retrosynthetic Analysis of the 2',5'-dimethyl-1H,2'H-3,3'-bipyrazol-5-ol Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. umi.ac.id This problem-solving method involves a series of transformations that simplify the target molecule by disconnecting key bonds based on known and reliable chemical reactions. icj-e.org

For this compound, two primary disconnection strategies are evident:

Disconnection of the C3-C3' Bipyrazole Bond: The most logical initial disconnection is the cleavage of the central carbon-carbon bond linking the two pyrazole (B372694) rings. This approach simplifies the target into two distinct pyrazolyl synthons: a 5-methyl-1H-pyrazol-3-yl cation and a 5-methyl-3-hydroxy-1H-pyrazol-4-yl anion (or their synthetic equivalents). This strategy points towards a cross-coupling reaction in the forward synthesis.

Disconnection via Paal-Knorr/Knorr Synthesis Logic: A more fundamental approach involves disconnecting the bonds within the pyrazole rings themselves, following the logic of the classical Paal-Knorr and Knorr syntheses. organic-chemistry.orgwikipedia.org This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). wikipedia.org Applying this to the bipyrazole structure leads to a symmetrical C8-tetraketone precursor, specifically octane-2,4,5,7-tetraone. In the forward sense, this tetracarbonyl compound would react with one equivalent of hydrazine and one equivalent of methylhydrazine to form the two distinct pyrazole rings in a sequential or one-pot manner. researchgate.net This disconnection simplifies the complex heterocyclic core back to acyclic, polycarbonyl precursors.

Development and Optimization of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic blueprints, several synthetic pathways can be developed. Optimization focuses on improving yields, reducing reaction times, and simplifying purification processes.

Classical Knorr-Type Condensation: The reaction of a 1,3-dicarbonyl compound with a hydrazine is a cornerstone of pyrazole synthesis. wikipedia.org For the target bipyrazole, a linear 1,3,5-tricarbonyl or a 1,3,4,6-tetracarbonyl precursor could be condensed with the appropriate hydrazines. For example, the condensation of a 1,3-diketone with hydrazine hydrate (B1144303) is a common route to pyrazole derivatives. mdpi.com A key challenge in this approach is controlling the regioselectivity when using a substituted hydrazine like methylhydrazine.

Synthesis via Ynone Intermediates: A modern and highly regioselective pathway involves the use of ynone trifluoroborates. whiterose.ac.uk A potential route could start with the synthesis of a pyrazole-5-trifluoroborate via the condensation of an appropriate ynone trifluoroborate with methylhydrazine. whiterose.ac.ukwhiterose.ac.uk This stable intermediate could then be coupled with another pyrazole fragment to form the C3-C3' bond. This method offers excellent control over the placement of the N-methyl group.

One-Pot Multicomponent Reactions (MCRs): The convergence and efficiency of MCRs make them an attractive modern strategy. scielo.org.za A hypothetical one-pot, four-component reaction could involve the combination of a β-ketoester (like ethyl acetoacetate), an aldehyde, hydrazine hydrate, and methylhydrazine under specific catalytic conditions. mdpi.com Such strategies decrease the number of synthetic steps and reduce waste from intermediate separations. nih.gov

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. iwu.edu These principles can be applied to the synthesis of this compound.

Benign Solvents and Conditions: A significant green modification is the replacement of volatile organic solvents with more environmentally friendly alternatives. Water is an excellent green solvent for many heterocyclic syntheses. nih.gov For instance, the synthesis of related bis-pyrazolone derivatives has been achieved in high yields using magnetized distilled water (MDW) as a solvent at 80 °C, often without the need for a catalyst. scielo.org.za Other green techniques include solvent-free synthesis using grinding or microwave irradiation, which can accelerate reaction rates and reduce energy consumption. nih.gov

Catalyst-Free Synthesis: Developing synthetic routes that proceed efficiently without a catalyst is a key goal of green chemistry. The Knoevenagel-type condensation used to form related bis(pyrazol-5-ols) can often be performed thermally or in a green solvent without a catalyst, simplifying the process and avoiding contamination of the product with metal or acid residues. scielo.org.za

Efficiency Metrics: The "greenness" of a synthetic route can be quantified using several metrics. A comparison between a classical route and a green alternative highlights the potential improvements.

| Metric | Description | Typical Classical Value | Potential Green Value |

| Atom Economy (AE) | The percentage of reactants' mass that is incorporated into the desired product. The ideal is 100%. rsc.org | 80-90% | >95% rsc.org |

| E-Factor | The mass ratio of waste to the desired product. A lower value is better. mdpi.com | 5-50 | <1 mdpi.com |

| Process Mass Intensity (PMI) | The total mass used in a process (solvents, reagents, etc.) divided by the mass of the final product. A lower value is better. rsc.org | 10-100 | <10 rsc.org |

| Reaction Mass Efficiency (RME) | The mass of the isolated product as a percentage of the total mass of reactants. rsc.org | 70-80% | >90% rsc.org |

This is an interactive table. Click on the headers to sort the data.

Applying these principles, an optimized synthesis of this compound would likely involve a one-pot, catalyst-free condensation in water, maximizing atom economy and minimizing waste.

Regioselectivity and Stereochemical Control in this compound Formation

The synthesis of this specific, unsymmetrical bipyrazole presents significant challenges in controlling regioselectivity.

Regioselectivity in Pyrazole Formation: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine, two different regioisomeric pyrazoles can be formed. The outcome is often dependent on the subtle differences in reactivity between the two carbonyl groups and the reaction conditions, such as pH. Acidic conditions tend to favor the attack of the more substituted nitrogen atom of methylhydrazine at the more reactive carbonyl group, while neutral or basic conditions can yield different results. Achieving high regioselectivity is crucial for an efficient synthesis and often requires careful optimization of the reaction pathway. nih.gov The use of ynone trifluoroborates offers a significant advantage as their reaction with hydrazines is reported to be highly regioselective. whiterose.ac.uk

Tautomerism: The "-ol" nomenclature indicates the presence of a hydroxyl group at the C5 position. However, this form exists in a dynamic equilibrium with its keto tautomer, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)-1,2-dihydro-3H-pyrazol-3-one. The position of this equilibrium is influenced by the solvent, temperature, and the substitution pattern on both rings. The presence of the N-methyl group on the second pyrazole ring (the 2'-position) influences the electronic properties of the system and thus the relative stability of the tautomers. Spectroscopic analysis, such as NMR, is essential to determine the predominant form in a given state.

Comparative Analysis of Synthetic Yields and Efficiency for this compound Production

A comparative analysis of potential synthetic routes is essential for selecting the most effective method for laboratory or industrial production. The following table summarizes and compares the discussed strategies, using data from analogous syntheses as a benchmark.

| Synthetic Strategy | Key Starting Materials | Typical Steps | Reaction Conditions | Reported Yields (Analogous) | Advantages | Disadvantages |

| Knorr-Type Condensation | Diketo-ester, Hydrazine, Methylhydrazine | 2-3 | Reflux in ethanol (B145695) or acetic acid | 60-92% mdpi.com | Uses readily available starting materials. | Potential for low regioselectivity, formation of isomeric mixtures. |

| Ynone Trifluoroborate Route | Ynone trifluoroborate, Methylhydrazine, Pyrazole coupling partner | 3-4 | Room temperature to 50°C, often in ethanol or THF whiterose.ac.uk | ~83% whiterose.ac.uk | High regioselectivity, mild conditions. | Multi-step process, specialized starting materials may be required. |

| Multicomponent Reaction (MCR) | Aldehyde, β-Ketoester, Hydrazines | 1 | Catalyst-free in water or with mild base/acid catalyst scielo.org.za | 85-95% scielo.org.za | High efficiency, step and atom economy, simplified workup. | Optimization can be complex, potential for side products. |

| Cross-Coupling | Pre-formed pyrazole boronic acid and halopyrazole | 1-2 | Palladium or copper catalyst, base, inert atmosphere | 40-78% mdpi.com | Modular approach allowing for high diversity. | Requires pre-synthesis of functionalized pyrazoles, potential metal contamination. |

This is an interactive table. Click on the headers to sort the data.

Advanced Spectroscopic and Spectrometric Elucidation of the Molecular Architecture of 2 ,5 Dimethyl 1h,2 H 3,3 Bipyrazol 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Dynamics of 2',5'-dimethyl-1H,2'H-3,3'-bipyrazol-5-ol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the molecular framework and offering insights into the compound's dynamic behavior in solution.

The structure of this compound features several distinct proton and carbon environments. The ¹H NMR spectrum is expected to show signals for the two methyl groups, the protons on the pyrazole (B372694) rings, and the exchangeable protons of the N-H and O-H groups. nih.gov The chemical shifts of the methyl protons are anticipated in the upfield region, typically around 2.3 ppm. nih.gov The pyrazole ring protons would appear further downfield. For instance, the C4-H proton on the pyrazol-5-ol ring is expected to be a singlet, while the signals for the second pyrazole ring would correspond to its specific substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the methyl groups are expected to resonate at approximately 12 ppm. nih.gov The carbons within the heterocyclic rings would appear over a wider range, with the C=N and C-O carbons having the largest chemical shifts, potentially in the 140-160 ppm range. nih.govscielo.org.za The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would aid in distinguishing between CH, CH₂, and CH₃ groups.

A key structural aspect of this molecule is the potential for tautomerism and conformational dynamics. The compound can exist in equilibrium between the pyrazol-5-ol form and its pyrazolin-5-one tautomer. NMR spectroscopy is a powerful tool to study this phenomenon, as the chemical shifts of the ring atoms are highly sensitive to the tautomeric form present in a given solvent. mdpi.com Furthermore, rotation around the single bond connecting the two pyrazole rings (C3-C3') may be hindered, leading to the existence of different conformers, which could be observed and studied by variable-temperature NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on data for analogous pyrazole structures. Actual values may vary.)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 5-CH₃ | ~2.3 | ~12 |

| 2'-CH₃ | ~2.4 | ~14 |

| C4-H | ~5.9 | ~104 |

| C4'-H | ~6.1 | ~106 |

| C5'-H | ~7.5 | ~140 |

| N-H | Variable (broad) | - |

| O-H | Variable (broad) | - |

| C3 | - | ~148 |

| C5 | - | ~155 |

| C3' | - | ~145 |

| C5' | - | ~140 |

Mass Spectrometry (MS) Fragmentation Analysis and Isotopic Profiling of this compound

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₈H₁₀N₄O).

Under electron impact (EI) ionization, the molecule is expected to produce a prominent molecular ion peak (M⁺·). The fragmentation of this ion would provide valuable structural clues. The cleavage of pyrazole derivatives is known to proceed through characteristic pathways. niscpr.res.in A primary fragmentation step for this compound would likely be the loss of small, stable molecules or radicals. For example, the loss of a methyl radical (·CH₃) from the molecular ion would result in a significant fragment ion.

The bipyrazole linkage itself represents a point of potential cleavage. The molecule could fragment into two separate pyrazole-based ions. The fragmentation pathways of pyrazoline derivatives have been shown to involve unusual azete fragmentation patterns, which could also be a possibility for this compound. researchgate.net

Isotopic profiling is particularly useful due to the presence of four nitrogen atoms. The M+1 peak in the mass spectrum will have a higher relative abundance than expected for a molecule containing only carbon, hydrogen, and oxygen, due to the natural abundance of the ¹³C and ¹⁵N isotopes. The precise intensity ratio of the M⁺·, M+1, and M+2 peaks, as determined by HRMS, can be compared with theoretical predictions to confirm the elemental composition.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: Based on general fragmentation patterns of pyrazole compounds.)

| m/z (mass-to-charge ratio) | Identity | Plausible Origin |

| 178 | [M]⁺· | Molecular Ion |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical |

| 97 | [C₄H₅N₂O]⁺ | Cleavage of the bipyrazole bond |

| 81 | [C₄H₅N₂]⁺ | Cleavage of the bipyrazole bond |

| 68 | [C₃H₄N₂]⁺· | Pyrazole radical cation from further fragmentation |

Vibrational Spectroscopy (IR and Raman) for Characterization of Functional Groups and Molecular Interactions within this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe intermolecular interactions, such as hydrogen bonding.

The IR spectrum is expected to show characteristic absorption bands for the various bonds in the molecule. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration, likely broadened due to hydrogen bonding. Similarly, an N-H stretching vibration would be expected in the same region. C-H stretching vibrations from the methyl groups and the aromatic rings will appear around 2900-3100 cm⁻¹. The "fingerprint region" (below 1650 cm⁻¹) will contain a wealth of structural information. Key absorptions include the C=N and C=C stretching vibrations of the pyrazole rings, typically found between 1500 and 1620 cm⁻¹. nih.govderpharmachemica.com The N-N stretching vibration is also a characteristic feature of pyrazole rings. nih.gov

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the symmetric vibrations of the pyrazole rings are typically strong and can be clearly observed. researchgate.net This makes Raman spectroscopy particularly useful for studying the skeletal vibrations of the bipyrazole framework. Comparing the experimental IR and Raman spectra with theoretical spectra calculated using Density Functional Theory (DFT) can lead to a more accurate assignment of the observed vibrational modes. derpharmachemica.comresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Stretching | O-H (H-bonded) | 3200-3600 (broad) |

| Stretching | N-H (H-bonded) | 3100-3500 (medium) |

| Stretching | Aromatic C-H | 3000-3100 (medium) |

| Stretching | Aliphatic C-H | 2850-3000 (medium) |

| Stretching | C=N / C=C | 1500-1620 (strong) |

| Bending | N-H | 1450-1550 (medium) |

| Stretching | C-N | 1300-1400 (medium) |

| Stretching | C-O | 1200-1300 (strong) |

| Deformation | Pyrazole Ring | 600-700 (medium) |

Electronic Spectroscopy (UV-Vis) and Photophysical Properties of this compound

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For this compound, the conjugated π-system of the bipyrazole structure constitutes the primary chromophore. The UV-Vis spectrum is expected to be dominated by π→π* transitions. libretexts.org

The conjugation of the two pyrazole rings is expected to result in a bathochromic (red) shift of the absorption maximum (λₘₐₓ) compared to a single pyrazole ring. uobabylon.edu.iq Unsubstituted pyrazole absorbs at a much shorter wavelength, around 210 nm. researchgate.net The extended conjugation in the bipyrazole system, along with the influence of the methyl and hydroxyl substituents, would likely shift the λₘₐₓ into the 250-300 nm range. nih.gov

The photophysical properties, such as the fluorescence quantum yield and Stokes shift, are also of interest. While pyrazole itself is not fluorescent, appropriately substituted derivatives can exhibit significant emission. rsc.org The electron-donating hydroxyl group and the bipyrazole structure could potentially lead to fluorescent behavior. The study of solvatochromism, which is the shift in λₘₐₓ with solvent polarity, can offer insights into the nature of the electronic ground and excited states of the molecule. rsc.org Theoretical calculations using Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions and help in the interpretation of the experimental UV-Vis spectrum. scielo.org.zarsc.org

Table 4: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Value/Range | Associated Transition |

| λₘₐₓ | 250 - 300 nm | π → π |

| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ | High (for π → π) |

| Other Transitions | > 300 nm (weak) | n → π* |

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound and its Derivatives

While spectroscopic methods provide invaluable data for the molecule in solution or gas phase, single-crystal X-ray crystallography is the ultimate tool for the unambiguous determination of the three-dimensional structure of this compound in the solid state. This technique would definitively resolve questions about tautomerism, conformation, and intermolecular interactions.

Furthermore, X-ray crystallography would elucidate the supramolecular architecture. Pyrazole derivatives are well-known for forming specific hydrogen-bonding motifs in the solid state, such as dimers, trimers, or extended catemeric chains, through N-H···N interactions. nih.govmdpi.com In the case of this compound, the presence of both N-H (proton donor) and O-H (proton donor) groups, as well as pyridine-like nitrogen atoms (proton acceptors), creates the potential for a rich and complex network of intermolecular hydrogen bonds that would govern the crystal packing. slideshare.net

Theoretical and Computational Chemistry Approaches to 2 ,5 Dimethyl 1h,2 H 3,3 Bipyrazol 5 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 2',5'-dimethyl-1H,2'H-3,3'-bipyrazol-5-ol

Quantum chemical calculations are fundamental to understanding the electronic characteristics of this compound. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the electronic structure and derive key reactivity descriptors. These descriptors help in predicting the molecule's reactivity and stability. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity. acs.org Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Value | Description |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 3.64 eV | Propensity to accept electrons |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism of this compound

The structural flexibility and potential for tautomerism in this compound can be effectively investigated using Density Functional Theory (DFT). Bipyrazoles can exist in different tautomeric forms, and their relative stabilities are influenced by substituents and the surrounding environment. nih.govencyclopedia.pubfu-berlin.deresearchgate.net For the title compound, the primary tautomeric equilibrium is between the this compound (enol-like) form and its corresponding pyrazolone (B3327878) (keto-like) tautomer.

Table 2: Hypothetical Relative Energies of Tautomers and Conformers of this compound

| Tautomer/Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Enol Tautomer (Planar) | 0 | 2.5 |

| Enol Tautomer (Twisted) | 45 | 0.0 |

| Keto Tautomer (Planar) | 0 | 5.8 |

| Keto Tautomer (Twisted) | 45 | 4.2 |

Note: The values in this table are hypothetical and intended to illustrate the type of information obtained from DFT studies.

Molecular Dynamics (MD) Simulations of this compound in Various Solvation Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, particularly its interactions with solvent molecules. mdpi.com By simulating this compound in different solvents, such as water (protic) and dimethyl sulfoxide (B87167) (DMSO, aprotic), one can investigate how the solvent environment affects its conformation, tautomeric equilibrium, and hydrogen bonding patterns. nih.gov

MD simulations can track the trajectory of each atom, allowing for the analysis of properties like the radial distribution function of solvent molecules around specific sites on the solute, the stability of intramolecular hydrogen bonds, and the dynamics of conformational changes. nih.gov Such simulations are crucial for understanding the compound's behavior in biologically relevant or industrial process environments.

Table 3: Hypothetical MD Simulation Parameters and Observations

| Parameter | Water | DMSO |

| Simulation Time | 100 ns | 100 ns |

| Temperature | 298 K | 298 K |

| Pressure | 1 atm | 1 atm |

| Key Observation | Strong H-bonding with water stabilizes the enol tautomer. | Weaker solute-solvent interactions compared to water. |

Note: This table presents a simplified, hypothetical summary of potential MD simulation findings.

Computational Prediction of Spectroscopic Parameters for this compound

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is particularly valuable. nih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the most stable tautomer, one can obtain theoretical chemical shifts. These predicted spectra can help in the assignment of experimental signals and provide confidence in the structural elucidation. Discrepancies between predicted and experimental spectra can also point to environmental effects or dynamic processes not captured in the gas-phase calculations.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Most Stable Tautomer

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (N-H) | 11.5 |

| ¹H (O-H) | 9.8 |

| ¹H (pyrazole ring) | 6.0 - 7.5 |

| ¹H (methyl) | 2.2 - 2.5 |

| ¹³C (pyrazole rings) | 100 - 150 |

| ¹³C (C-OH) | 160 |

| ¹³C (methyl) | 12 - 15 |

Note: These are hypothetical values intended to represent the output of spectroscopic parameter calculations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Efforts for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govmdpi.com The title compound can serve as a template for designing a library of analogues with varied substituents.

For a QSAR/QSPR study, a set of molecular descriptors is calculated for each analogue. These descriptors can be constitutional, topological, geometrical, or electronic in nature. semanticscholar.orgnih.gov A mathematical model is then developed to relate these descriptors to the observed activity or property. Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Table 5: Hypothetical Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Type | Example Descriptor | Value |

| Constitutional | Molecular Weight | 192.21 g/mol |

| Topological | Wiener Index | 528 |

| Geometrical | Molecular Surface Area | 210 Ų |

| Electronic | Dipole Moment | 3.5 D |

Note: The values in this table are hypothetical and represent a small subset of the many descriptors that can be calculated for a molecule.

Reactivity, Transformation, and Derivatization Studies of 2 ,5 Dimethyl 1h,2 H 3,3 Bipyrazol 5 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions of 2',5'-dimethyl-1H,2'H-3,3'-bipyrazol-5-ol

The reactivity of this compound in substitution reactions is dictated by the electronic properties of its constituent pyrazole (B372694) rings. The pyrazole system is generally considered electron-rich, making it susceptible to electrophilic attack. The presence of two methyl groups and a hydroxyl group further activates the rings towards electrophilic aromatic substitution (EAS). youtube.com The reaction's regioselectivity is influenced by these substituents, which direct incoming electrophiles to specific positions on the rings. For instance, electrophilic substitution on similar 1-methylcarbazole-2,3-dicarboxylic acid dimethyl esters using N-bromosuccinimide (NBS) or urea nitrate results in substitution at the C6 position. scielo.brresearchgate.net In the case of this compound, positions C4 and C4' are the most likely sites for electrophilic attack due to the directing effects of the flanking methyl and hydroxyl/pyrazolone (B3327878) groups.

Conversely, nucleophilic aromatic substitution (SNAr) on an unsubstituted, electron-rich pyrazole ring is generally unfavorable. youtube.comyoutube.com SNAr reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) to activate the aromatic ring and stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com The this compound molecule lacks such activating groups, rendering it largely unreactive towards nucleophiles under standard SNAr conditions. The mechanism for SNAr involves the attack of a nucleophile on the carbon bearing a leaving group, followed by the departure of the leaving group to restore aromaticity. youtube.comyoutube.com Without stabilization for the intermediate carbanion, the initial addition step is energetically prohibitive.

Functionalization Strategies for the Pyrazolyl and Hydroxyl Moieties of this compound

The structural complexity of this compound offers multiple sites for chemical modification, particularly at the pyrazolyl nitrogen atoms and the hydroxyl group. These modifications, or derivatizations, are employed to alter the compound's physical and chemical properties, such as its volatility for gas chromatography analysis or its spectroscopic characteristics for detection in liquid chromatography. libretexts.orgjfda-online.comchromatographyonline.com

Functionalization of the Pyrazolyl Moiety: The secondary amine within the pyrazole ring (the N1-H) is a key site for functionalization. Common strategies include:

N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups can be achieved under basic conditions.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylpyrazoles, which can alter the electronic properties of the ring.

Reaction with Isothiocyanates: As demonstrated with 4-bromo-3,5-dimethylpyrazole, the pyrazole nitrogen can react with isothiocyanates, such as allylisothiocyanate, to form N-carbothioamide derivatives. mdpi.com

Functionalization of the Hydroxyl Moiety: The hydroxyl group at the C5 position exhibits reactivity typical of alcohols and phenols, allowing for a wide range of derivatization reactions. researchgate.net These reactions often aim to introduce chromophoric or fluorophoric tags for enhanced detection. chromatographyonline.com

Esterification/Acylation: The hydroxyl group can be converted to an ester by reacting with acyl chlorides (e.g., benzoyl chloride) or carboxylic acid anhydrides. libretexts.orgresearchgate.net

Etherification/Alkylation: Formation of ethers can be accomplished by reacting the compound with alkyl halides under basic conditions.

Silylation: Reagents like hexamethyldisilazane (HMDS) can convert the hydroxyl group into a more volatile trimethylsilyl ether, which is useful for improving chromatographic properties. chromatographyonline.com

Sulfonylation: Reagents such as dansyl chloride or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) can be used to form sulfonate esters, which are often employed to enhance ionization efficiency in mass spectrometry. researchgate.netnih.gov

Interactive Table: Derivatization Strategies

| Moiety | Reaction Type | Reagent Class | Resulting Functional Group | Purpose |

|---|---|---|---|---|

| Pyrazolyl NH | N-Alkylation | Alkyl Halides | N-Alkyl Pyrazole | Modify solubility, steric properties |

| Pyrazolyl NH | N-Acylation | Acyl Chlorides | N-Acyl Pyrazole | Modify electronic properties |

| Hydroxyl | Esterification | Acyl Anhydrides | Ester | Improve thermal stability, chromatography |

| Hydroxyl | Silylation | Silylating Agents (e.g., HMDS) | Silyl Ether | Increase volatility for GC |

Investigation of Oxidation-Reduction Pathways Involving this compound

Oxidation Pathways: The oxidation of pyrazolone derivatives can be complex. Strong oxidizing agents can lead to cleavage of the pyrazole ring. The oxidation of ketones often involves the cleavage of carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids. vedantu.com For instance, the oxidation of 2,5-dimethylhexan-3-one can yield products like 2-methylpropanoic acid, 3-methylbutanoic acid, ethanoic acid, and formic acid. vedantu.comdoubtnut.comdoubtnut.com By analogy, aggressive oxidation of the pyrazolone tautomer of this compound could potentially lead to ring-opened products and the formation of various carboxylic acid derivatives. Milder, selective oxidation might target the hydroxyl group or activated C-H bonds. Aerobic oxidation, sometimes mediated by photocatalysis to generate reactive singlet oxygen, can be a pathway for the transformation of similar heterocyclic systems. frontiersin.org

Reduction Pathways: The reduction of the bipyrazole system would likely target the C=C and C=N double bonds within the pyrazole rings. Catalytic hydrogenation using transition metal catalysts (e.g., Pd, Pt, Ru, Ni) is a common method for reducing aromatic heterocycles. mdpi.comresearchgate.net This process could lead to partially or fully saturated pyrazoline or pyrazolidine derivatives. The specific outcome would depend on the catalyst, pressure, and temperature used. For example, the hydrogenation of N-heterocyclic compounds like quinoline derivatives can yield 1,2,3,4-tetrahydroquinolines. mdpi.com Similarly, the reduction of this compound could result in the corresponding bipyrazolidine structure.

Catalytic Transformations of this compound through Homogeneous and Heterogeneous Systems

The bipyrazole scaffold present in this compound makes it an excellent candidate for use as a ligand in catalysis. The two adjacent pyrazole rings can act as a bidentate N,N-donor, chelating to a metal center to form stable complexes. These complexes can function as catalysts in a variety of organic transformations.

Homogeneous Catalysis: In homogeneous systems, metal complexes of bipyrazole ligands can catalyze reactions such as hydrogenation, C-H functionalization, and coupling reactions. mdpi.comnih.gov The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyrazole rings to influence the catalyst's activity and selectivity. For example, ruthenium pincer complexes with bipyridyl-based ligands (structurally analogous to bipyrazoles) have shown high activity in the hydrogenation of esters, carbonates, and amides. mdpi.com It is plausible that a ruthenium complex of this compound could exhibit similar catalytic properties.

Heterogeneous Catalysis: For heterogeneous catalysis, the bipyrazole ligand or its metal complex can be immobilized on a solid support, such as silica (B1680970), alumina, or a polymer resin. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. nih.gov Zeolites, for instance, can be loaded with copper(I) to create efficient heterogeneous catalysts for reactions like the homocoupling of phenols or aryl boronic acids. nih.gov Another strategy involves incorporating the bipyrazole unit into the structure of a metal-organic framework (MOF), creating a robust and porous catalytic material. nih.gov

Interactive Table: Potential Catalytic Applications

| Catalysis Type | Catalyst System | Support | Potential Reaction | Reference System |

|---|---|---|---|---|

| Homogeneous | Ru-Bipyrazole Complex | None | Ester Hydrogenation | Ru-Bipyridyl Pincer Complexes mdpi.com |

| Homogeneous | Pd-Bipyrazole Complex | None | Cross-Coupling Reactions | General Pd-N Ligand Systems |

| Heterogeneous | Cu(I)-Bipyrazole Complex | Zeolite | Biaryl Synthesis | CuI-Zeolite nih.gov |

Reaction Kinetics and Mechanistic Investigations of this compound's Chemical Transformations

Understanding the kinetics and mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and controlling product outcomes. Such studies often involve monitoring reaction progress over time under various conditions (e.g., temperature, concentration, solvent) and using the data to derive rate laws and activation parameters.

Reaction Kinetics: Kinetic studies on reactions involving heterocyclic compounds can be performed using techniques like UV-vis spectrophotometry to monitor the concentration of reactants or products. For a given transformation, experiments can be designed to determine the reaction order with respect to each reactant. The effect of temperature on the reaction rate allows for the calculation of the activation energy (Ea) using the Arrhenius equation. Further analysis using the Eyring equation can provide thermodynamic activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), which give insight into the transition state of the reaction. For example, a study on the esterification of 2,5-furandicarboxylic acid found the initial reaction to be zero-order with an activation energy of 114.52 kJ mol⁻¹. researchgate.net

Mechanistic Investigations: Mechanistic studies aim to elucidate the step-by-step pathway of a reaction. This can involve a combination of experimental and computational methods.

Experimental Probes: Isotope labeling studies, trapping of intermediates, and analysis of byproducts can provide evidence for a proposed mechanism.

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for exploring reaction mechanisms. mdpi.com DFT can be used to calculate the energies of reactants, products, intermediates, and transition states, allowing for the mapping of the entire reaction energy profile. This can help distinguish between different possible pathways, such as a concerted versus a stepwise mechanism in substitution reactions or determining the favorability of kinetic versus thermodynamic products in cyclization reactions. nih.govmdpi.com For instance, DFT studies on palladium-catalyzed cycloadditions have helped to clarify the role of zwitterionic intermediates and the factors controlling reaction selectivity. mdpi.com

Interactive Table: Hypothetical Kinetic Data for N-Alkylation

| Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Ea (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| 25 | 0.015 | 75 | 72.5 | -50 |

| 35 | 0.045 | 75 | 72.5 | -50 |

This table represents hypothetical data for illustrative purposes, based on typical values for bimolecular reactions.

Coordination Chemistry and Metal Complexes of 2 ,5 Dimethyl 1h,2 H 3,3 Bipyrazol 5 Ol

Ligand Design Principles and Binding Affinity of 2',5'-dimethyl-1H,2'H-3,3'-bipyrazol-5-ol for Metal Coordination

The utility of this compound as a ligand in coordination chemistry stems from its inherent structural features. The molecule possesses multiple coordination sites, primarily the nitrogen atoms of the pyrazole (B372694) rings and the oxygen atom of the hydroxyl group. This multi-dentate character allows it to bind to metal ions in various modes, including monodentate, bidentate, and bridging fashions. The presence of methyl groups at the 2' and 5' positions can influence the steric environment around the coordination sites, thereby affecting the geometry and stability of the resulting metal complexes.

The binding affinity of this ligand is dictated by a combination of factors including the nature of the metal ion, the solvent system, and the pH of the medium. The deprotonation of the hydroxyl group can lead to the formation of a negatively charged oxygen donor, which generally forms strong bonds with metal ions. The nitrogen atoms of the pyrazole rings act as neutral donors. This combination of a hard oxygen donor and borderline nitrogen donors makes the ligand suitable for coordinating with a wide range of transition metals and lanthanides. The chelate effect, resulting from the formation of five- or six-membered rings upon coordination, further enhances the stability of the metal complexes.

Synthesis and Structural Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The reaction conditions, such as temperature and stoichiometry, can be varied to control the nuclearity and geometry of the resulting complexes. For instance, the use of different metal-to-ligand ratios can lead to the formation of mononuclear, binuclear, or polynuclear species.

Table 1: Selected Crystallographic Data for a Copper(II) Complex with a Dimethylpyrazole Ligand

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234(2) |

| b (Å) | 14.567(3) |

| c (Å) | 12.891(3) |

| β (°) | 109.54(3) |

| Volume (ų) | 1809.9(7) |

| Note: This data is for a representative copper(II) complex with 3,5-dimethylpyrazole (B48361) and pyridine-2,6-dicarboxylate, illustrating a common coordination environment. nih.gov |

Luminescent and Magnetic Properties of this compound-Metal Complexes

Metal complexes of this compound often exhibit interesting photophysical and magnetic properties, which are highly dependent on the choice of the metal ion.

Luminescent Properties:

Complexes of d¹⁰ metal ions like zinc(II) and cadmium(II), as well as lanthanide ions, are particularly known for their luminescence. walshmedicalmedia.commdpi.com The bipyrazolol ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. This process, known as the antenna effect, is especially efficient for sensitizing the luminescence of lanthanide ions like europium(III) and terbium(III). nih.gov The emission colors of these complexes can be tuned by varying the metal ion or by co-doping with different lanthanides. nih.gov The luminescence spectra of these complexes typically show broad emission bands in the visible region. academie-sciences.fr

Magnetic Properties:

Table 2: Magnetic Properties of Representative Trinuclear Transition Metal Complexes

| Metal Ion | χMT at 300 K (cm³ mol⁻¹ K) | J (cm⁻¹) | Ground State |

| Mn(II) | ~13 | -0.4 K | Paramagnetic |

| Ni(II) | ~3.5 | -7.5 K | Paramagnetic |

| Cu(II) | ~1.2 | -45 K | Paramagnetic |

| Note: Data is for linear trinuclear complexes with bridging triazole derivatives, illustrating typical magnetic behavior. nih.gov |

Catalytic Applications of this compound-Metal Complexes

Metal complexes derived from pyrazole-based ligands have shown promise in various catalytic applications. nih.govmdpi.comresearchgate.net While specific catalytic studies on complexes of this compound are emerging, related systems have demonstrated activity in oxidation reactions, polymerization, and other organic transformations. derpharmachemica.comrsc.org The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states and to coordinate with and activate substrate molecules. The ligand framework can be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. For instance, cobalt(II), zinc(II), and cadmium(II) complexes containing substituted pyrazolyl ligands have been investigated for the ring-opening polymerization of rac-lactide. rsc.org

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating this compound

The ability of this compound to act as a bridging ligand makes it an excellent building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). beilstein-journals.orgnih.gov Supramolecular assemblies are formed through a combination of coordination bonds and non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov These interactions direct the self-assembly of the metal-ligand units into well-defined one-, two-, or three-dimensional architectures. mdpi.com

MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. nih.govbeilstein-journals.org The use of bipyrazole-based ligands like this compound as linkers can lead to the formation of MOFs with tunable pore sizes and chemical functionalities. frontiersin.orgmdpi.com These materials have potential applications in gas storage and separation, catalysis, and sensing. rsc.org The synthesis of such frameworks can be achieved under solvothermal conditions, where the metal salt and the ligand react at elevated temperatures. frontiersin.org

Exploration of Biological Interactions and Preclinical Target Engagement of 2 ,5 Dimethyl 1h,2 H 3,3 Bipyrazol 5 Ol

Investigation of 2',5'-dimethyl-1H,2'H-3,3'-bipyrazol-5-ol as a Scaffold for Molecular Probes in Chemical Biology

The pyrazole (B372694) scaffold is a cornerstone in the development of molecular probes for bioimaging applications, owing to its remarkable synthetic adaptability and inherent biocompatibility. nih.gov These N-heteroaromatic structures possess exceptional electronic properties that make them suitable for creating fluorescent probes, which are instrumental in real-time monitoring of biological processes within living cells and tissues. nih.gov The versatility of the pyrazole ring allows for the introduction of various functional groups that can modulate the photophysical properties of the resulting molecule, making them valuable in the design of sensors for ions and small molecules. nih.govmdpi.com

The this compound structure, with its two linked pyrazole rings and a hydroxyl group, presents a unique platform for the development of novel molecular probes. The bipyrazole system can be chemically modified to incorporate fluorophores or reactive moieties for conjugation to biomolecules. For instance, the hydroxyl group can serve as a handle for further chemical derivatization, enabling the attachment of linkers or reporting groups. The inherent fluorescence of some pyrazole derivatives can be fine-tuned through structural modifications, a critical aspect in the design of probes for specific biological targets. mdpi.com The development of such probes is crucial for advancing our understanding of cellular functions and for diagnostic applications. nih.gov

Table 1: Potential Modifications of the this compound Scaffold for Molecular Probe Development

| Modification Site | Potential Functional Group Addition | Purpose of Modification |

| Hydroxyl group (-OH) | Esterification with fluorescent carboxylic acids | Introduction of a fluorescent tag |

| N-H of pyrazole rings | Alkylation with reactive linkers | Covalent attachment to target proteins |

| Aryl substitution on rings | Introduction of electron-donating/withdrawing groups | Tuning of photophysical properties |

Enzymatic Inhibition/Activation Profiling by this compound in Cell-Free Systems

Derivatives of pyrazole are known to interact with a wide array of enzymes, acting as either inhibitors or, less commonly, activators. isp.edu.pk The structural motif of this compound suggests its potential to engage with various enzymatic targets. For instance, pyrazole-containing compounds have been investigated as inhibitors of enzymes such as tyrosinase, which is involved in melanin (B1238610) biosynthesis. nih.gov The inhibition of such enzymes is often explored for therapeutic applications in skin hyperpigmentation disorders. nih.gov

The screening of this compound against a panel of enzymes in cell-free systems would be a critical first step in elucidating its biological activity. Such profiling can reveal potential therapeutic targets and off-target effects. For example, some pyrazole derivatives have shown inhibitory activity against enzymes involved in neurological disorders, such as acetylcholinesterase and butyrylcholinesterase. isp.edu.pk Furthermore, the antimicrobial and antifungal properties observed in some bipyrazole derivatives suggest that they may inhibit essential enzymes in pathogens. researchgate.net

Table 2: Examples of Enzymes Potentially Targeted by Pyrazole and Bipyrazole Derivatives

| Enzyme Class | Specific Enzyme Example | Potential Biological Effect of Inhibition |

| Oxidoreductases | Tyrosinase | Reduction of hyperpigmentation |

| Hydrolases | Acetylcholinesterase | Management of Alzheimer's disease symptoms |

| Hydrolases | α-Glucosidase | Control of postprandial hyperglycemia |

| --- | Various bacterial/fungal enzymes | Antimicrobial/antifungal activity |

Receptor Binding Studies and Ligand-Target Interactions of this compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, capable of interacting with a variety of cellular receptors. researchgate.netnih.gov Receptor binding assays are essential to determine the affinity and selectivity of a compound for its molecular targets. While specific binding data for this compound is not extensively documented, the activities of related pyrazole derivatives provide insights into its potential receptor interactions. For example, certain pyrazole derivatives have been shown to bind to cannabinoid receptors (CB1 and CB2), which are key components of the endocannabinoid system. researchgate.net

The interaction of a ligand like this compound with a receptor is governed by its three-dimensional structure and the presence of specific pharmacophoric features. The dimethyl substitutions and the hydroxyl group on the bipyrazole core can participate in hydrogen bonding, hydrophobic, and van der Waals interactions within a receptor's binding pocket. It is also known that the solvent, such as dimethyl sulfoxide (B87167) (DMSO), often used to dissolve compounds for testing, can influence ligand-receptor binding affinities. nih.govnih.gov

Table 3: Potential Receptor Targets for Pyrazole-based Compounds

| Receptor Family | Specific Receptor Example | Therapeutic Area |

| G-protein coupled receptors (GPCRs) | Cannabinoid Receptor 1 (CB1) | Neurological disorders, pain |

| G-protein coupled receptors (GPCRs) | Glucagon Receptor | Metabolic disorders |

| Receptor Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer |

Cell-Based Assays for Preliminary Biological Activity Screening of this compound

Cell-based assays are a fundamental tool for the preliminary screening of the biological activity of novel compounds. nih.gov These assays provide a more physiologically relevant context than cell-free systems by evaluating a compound's effects on intact cells. For a compound like this compound, a primary screen would likely involve assessing its cytotoxicity against various cancer cell lines. acs.orgnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to measure cell viability and proliferation. acs.org

Numerous pyrazole derivatives have demonstrated antiproliferative activity in cancer cell lines, suggesting that this compound could also possess such properties. nih.govsrrjournals.com For instance, some pyrazole-based compounds have shown selective cytotoxicity towards cancer cells over normal cells. nih.gov Beyond cytotoxicity, cell-based assays can be designed to investigate specific cellular pathways. For example, if enzymatic or receptor binding assays suggest a particular target, subsequent cell-based assays can be employed to confirm this activity in a cellular environment.

Table 4: Common Cell-Based Assays for Biological Activity Screening

| Assay Type | Principle | Information Gained |

| MTT Assay | Measures metabolic activity via reduction of MTT to formazan | Cell viability, cytotoxicity, cytostatic effects acs.org |

| Flow Cytometry | Analyzes fluorescently labeled cells | Cell cycle progression, apoptosis nih.gov |

| Reporter Gene Assay | Measures the expression of a reporter gene linked to a specific promoter | Activation or inhibition of a signaling pathway |

| High-Content Screening | Automated microscopy and image analysis | Multiple cellular parameters simultaneously |

Structural Biology Approaches to Understanding this compound-Biomolecule Complexes

Structural biology techniques are indispensable for elucidating the three-dimensional arrangement of atoms in a molecule and its complexes with biological macromolecules. nih.gov X-ray crystallography is a powerful method for determining the atomic-resolution structure of protein-ligand complexes. libretexts.org Obtaining a crystal structure of this compound bound to a target protein would provide invaluable insights into its mechanism of action. xray.cz

The process of X-ray crystallography involves crystallizing the protein-ligand complex, exposing the crystal to X-rays, and analyzing the resulting diffraction pattern to build an electron density map. youtube.com This map is then used to model the precise orientation and conformation of the ligand within the protein's binding site. Such structural information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. nih.gov This knowledge is fundamental for structure-based drug design, enabling the rational optimization of the compound to improve its potency and pharmacokinetic properties. researchgate.net

Table 5: Key Steps in X-ray Crystallography of a Ligand-Protein Complex

| Step | Description | Outcome |

| Complex Formation & Purification | The target protein is incubated with the ligand to form a stable complex, which is then purified. | Homogeneous sample of the ligand-protein complex. |

| Crystallization | The purified complex is subjected to various conditions to induce the formation of well-ordered crystals. libretexts.org | Single crystals suitable for X-ray diffraction. |

| Data Collection | The crystal is irradiated with an X-ray beam, and the diffraction pattern is recorded. | A set of diffraction images. |

| Structure Solution & Refinement | The diffraction data is processed to generate an electron density map, into which the atomic model of the complex is built and refined. youtube.com | A high-resolution 3D structure of the ligand-protein complex. |

Analytical Methodologies for the Detection and Quantification of 2 ,5 Dimethyl 1h,2 H 3,3 Bipyrazol 5 Ol

Chromatographic Separation Techniques (HPLC, GC, TLC) for 2',5'-dimethyl-1H,2'H-3,3'-bipyrazol-5-ol Analysis

Chromatography is a cornerstone for the separation and analysis of pyrazole (B372694) derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages for the analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used method for the separation and quantification of pyrazole derivatives. nih.gov Due to the polarity of the pyrazole nucleus and the hydroxyl group in this compound, reversed-phase HPLC (RP-HPLC) is particularly suitable. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govpensoft.netpan.olsztyn.pl Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV-Vis detector, which allows for quantification based on the compound's chromophore. nih.govjfda-online.com For complex biological matrices, HPLC can serve as an essential purification and fractionation step before further analysis. nih.gov

| Parameter | Typical Condition for Pyrazole Analysis | Source(s) |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | nih.govpensoft.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | nih.govjfda-online.com |

| Flow Rate | 1.0 mL/min | pensoft.netjfda-online.com |

| Detector | UV-Vis or Diode-Array Detector (DAD) | nih.govjfda-online.com |

| Column Temp. | 30 - 40 °C | pensoft.netnih.gov |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Pyrazoles, particularly those with N-H protons and hydroxyl groups like this compound, can exhibit poor chromatographic behavior due to their polarity and tendency to form hydrogen bonds. globalresearchonline.net This can lead to broad, tailing peaks. Therefore, derivatization is often a necessary step to increase volatility and thermal stability before GC analysis. A common approach involves converting the analyte into a more volatile derivative, such as by silylation of the hydroxyl and N-H groups. Following derivatization, the compound can be readily analyzed by GC, typically using a nonpolar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a mass spectrometer for detection. acs.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for qualitative analysis, such as monitoring the progress of a synthesis or assessing the purity of a sample. orientjchem.orgnih.gov For the analysis of pyrazole derivatives, silica (B1680970) gel plates (e.g., silica gel 60 F₂₅₄) are commonly used as the stationary phase. pubcompare.airsc.org A suitable solvent system is chosen as the mobile phase to achieve separation. Visualization of the separated spots on the TLC plate can be accomplished under UV light (if the compound is UV-active) or by using staining agents like iodine vapor. rsc.org While primarily qualitative, TLC can be made semi-quantitative through densitometry.

Electrophoretic Methods for this compound in Diverse Chemical Matrices

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer high-resolution separations for a wide range of analytes, including heterocyclic compounds. mdpi.com For neutral molecules like many pyrazole derivatives, Micellar Electrokinetic Chromatography (MEKC) is the most applicable CE mode. nih.gov

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. nih.gov This forms micelles, which act as a pseudo-stationary phase. The separation of neutral analytes like this compound is based on their differential partitioning between the aqueous buffer and the hydrophobic core of the micelles. The selectivity of the separation can be fine-tuned by modifying the composition of the buffer, such as by adding organic solvents like n-propanol or n-butanol. nih.gov Research on a group of N-phenylpyrazole derivatives demonstrated that excellent separation could be achieved using a buffer system containing SDS and a moderate percentage of an alcohol modifier. nih.gov

| Parameter | Example Condition for N-Phenylpyrazole Separation | Source(s) |

| Technique | Micellar Electrokinetic Chromatography (MEKC) | nih.gov |

| Buffer | 0.08 M 2-(N-cyclohexylamino)ethanesulfonic acid (CHES), pH 10 | nih.gov |

| Surfactant | 0.02 M Sodium Dodecyl Sulfate (SDS) | nih.gov |

| Modifier | 5% n-butanol | nih.gov |

| Separation | Successful separation of 12 different solutes was achieved. | nih.gov |

Spectrophotometric and Fluorometric Approaches for this compound Detection

Spectroscopic methods provide alternative routes for the detection and quantification of pyrazole-containing compounds, often relying on their inherent photophysical properties or their ability to form colored or fluorescent complexes.

Spectrophotometry , based on UV-Visible light absorption, is a straightforward technique for quantification. While many organic molecules absorb UV light, selectivity can be an issue in complex mixtures. A common strategy to enhance selectivity and sensitivity is to use a chromogenic reagent that forms a distinctly colored complex with the target analyte. mdpi.com Conversely, pyrazole derivatives themselves can act as chromogenic reagents for detecting other substances, such as metal ions. For instance, a pyrazolone (B3327878) derivative, structurally related to the target compound, was used for the spectrophotometric determination of cobalt(II) and lead(II). nanobe.org The formation of the metal-ligand complex results in a new absorption band in the visible spectrum, the intensity of which is proportional to the metal ion concentration. nanobe.orguni.edu

Fluorometric approaches offer very high sensitivity. Although the basic pyrazole ring is not fluorescent, the introduction of suitable substituents can yield highly fluorescent molecules. nih.govnih.gov This property is exploited in the design of fluorescent chemosensors. rsc.org These sensors can operate via "turn-on" or "turn-off" mechanisms, where the fluorescence intensity is either enhanced or quenched upon binding to a specific analyte, such as a metal ion or an anion. nih.govnih.govrsc.org For example, pyrazole-based sensors have been developed that show a significant increase in fluorescence emission upon binding with ions like Zn²⁺ or Fe³⁺, allowing for their selective and sensitive detection. rsc.org

| Sensor Type | Target Analyte | Photophysical Change | Source(s) |

| Pyrazole-based Sensor 8 | Zn²⁺ | ~20-fold fluorescence increase at λem 480 nm | rsc.org |

| Pyrazole-based Sensor 9 | Fe³⁺ | ~30-fold fluorescence increase at λem 465 nm | rsc.org |

| Pyrazole-Rhodamine Probe | Hg²⁺ | Significant fluorescence enhancement at ~575 nm | nih.gov |

Electrochemical Sensing Platforms for this compound

Electrochemical methods represent another sensitive approach for the detection of specific analytes. Sensors can be developed by modifying electrode surfaces with molecules that have a specific affinity for the target. Pyrazole derivatives are excellent candidates for this purpose due to the coordinating ability of their nitrogen atoms. nih.gov

An electrochemical sensor for a compound like this compound would typically involve immobilizing a receptor molecule on an electrode surface. The binding of the pyrazole derivative to this receptor would cause a measurable change in an electrical property, such as current (amperometry) or potential (potentiometry). While specific platforms for this compound are not widely reported, the principles are well-established for pyrazole-based chemosensors for other analytes, such as metal ions, where the pyrazole acts as the binding and signaling unit. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis of this compound

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for trace-level detection and confirmation due to their exceptional sensitivity and selectivity. ddtjournal.commdpi.comnih.gov This method combines the powerful separation capabilities of HPLC with the definitive identification and quantification power of tandem mass spectrometry. nih.gov

In this approach, the sample is first injected into an HPLC system, where this compound is separated from matrix components. The eluent from the LC column is then directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the analyte molecules are ionized. In the mass spectrometer, the parent ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic daughter ions.

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect specific transitions from the parent ion to one or more daughter ions. ddtjournal.com This process is highly specific and virtually eliminates matrix interferences, allowing for reliable quantification at very low concentrations. A study on the closely related compound 3,4-dimethyl-1H-pyrazole (3,4-DMP) successfully used an ion-pair LC-MS/MS method for its quantification in soil extracts, demonstrating the power of this technique for small, polar pyrazoles. nih.gov

| Parameter | Published Conditions for 3,4-DMP Analysis | Source(s) |

| Technique | Ion-Pair Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| LC Column | Reversed-Phase C18 | nih.gov |

| Ion-Pair Reagent | Heptafluorobutyric acid (HFBA) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Internal Standard | Labeled Isotope (e.g., 3,4-HDMP) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Potential Applications of 2 ,5 Dimethyl 1h,2 H 3,3 Bipyrazol 5 Ol in Non Clinical Domains

2',5'-dimethyl-1H,2'H-3,3'-bipyrazol-5-ol as a Ligand in Homogeneous and Heterogeneous Catalysis

The bipyrazole scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. These complexes often exhibit catalytic activity in various organic transformations. The nitrogen atoms in the pyrazole (B372694) rings of this compound can act as effective coordination sites for metal ions. The presence of two pyrazole rings allows for chelation, which can enhance the stability and catalytic performance of the resulting metal complex.

Bipyrazole derivatives are known to be effective in forming complexes that can act as catalysts in specific chemical reactions. nih.gov For instance, copper(II) complexes of functionalized bipyrazoles have demonstrated good catalytic activity in the oxidation of catechols. nih.gov This suggests that copper complexes of this compound could potentially be explored for similar oxidation reactions. The catalytic rate of such reactions is dependent on the specific ligand and the metal salt used. nih.gov

Furthermore, pyrazole derivatives have been employed as ligands in ruthenium complexes for hydrogenation and transfer hydrogenation reactions. mdpi.com The protic nature of the pyrazole N-H group can play a crucial role in the catalytic cycle, participating in proton transfer steps. mdpi.com This dual functionality, involving both the metal center and the ligand, is a key aspect of metal-ligand cooperation in catalysis. nih.gov Given its structure, this compound could be a valuable ligand for developing catalysts for hydrogenation, oxidation, and other organic transformations.

Table 1: Examples of Catalytic Applications of Bipyrazole and Pyrazole Derivatives

| Catalyst Type | Metal Center | Ligand Type | Application | Reference |

| Homogeneous | Copper(II) | Functionalized Bipyrazole | Oxidation of 3,5-di-tert-butylcatechol | nih.gov |

| Homogeneous | Ruthenium(II) | Protic Pyrazole | Hydrogenation of Acetophenone | mdpi.com |

| Homogeneous | Iridium(III) | Protic Pyrazole | Hydrogenation of Carbon Dioxide | mdpi.com |

Application of this compound in Material Science and Polymer Chemistry

In the realm of material science, pyrazole and bipyrazole derivatives have shown promise in the development of new materials with tailored properties. One notable application is in the creation of conductive polymers and photovoltaic materials for solar energy conversion. nih.gov The ability of the pyrazole ring to participate in extended π-conjugated systems makes it a suitable component for organic electronic materials.

Another significant application of bipyrazole compounds is in the field of corrosion inhibition. They have been shown to form protective films on metal surfaces, thereby slowing down the corrosion process. frontiersin.org The nitrogen atoms in the pyrazole rings can coordinate with the metal surface, creating a barrier that prevents contact with corrosive agents. The effectiveness of these compounds as corrosion inhibitors makes them valuable for protecting metallic materials in various industrial settings.

Development of this compound-Based Sensors and Probes